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For researchers, scientists, and drug development professionals engaged in the synthesis and

application of oligonucleotides, achieving high purity is paramount. The choice of purification

strategy following solid-phase synthesis significantly impacts the final yield, purity, and overall

cost-effectiveness of the process. Two predominant methods, DMT-on and DMT-off purification,

offer distinct advantages and are suited for different applications. This guide provides an

objective comparison of these methods, supported by experimental data and detailed

protocols, to aid in the selection of the most appropriate purification strategy.

Principle of Separation
DMT-on purification leverages the hydrophobic dimethoxytrityl (DMT) group, which is left on the

5' end of the full-length oligonucleotide sequence during synthesis. This hydrophobic "tag"

allows for strong retention of the desired product on a reversed-phase chromatography matrix,

while the shorter, "failure" sequences, which lack the DMT group, are washed away.[1][2] The

DMT group is subsequently removed (detritylated) either on-column or post-purification.[3][4]

DMT-off purification, in contrast, involves the removal of the 5'-DMT group as the final step of

the synthesis cycle.[5] Purification then relies on other physicochemical properties of the

oligonucleotide, primarily its charge or hydrophobicity, to separate it from impurities. Anion-

exchange and reversed-phase HPLC are common techniques for DMT-off purification.[2][6]
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The selection between DMT-on and DMT-off purification hinges on the specific requirements of

the application, including the length of the oligonucleotide, desired purity, and scale of

synthesis.
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Feature DMT-on Purification DMT-off Purification

Principle

Separation based on the

hydrophobicity of the 5'-DMT

group.

Separation based on charge

(anion-exchange) or

hydrophobicity (reversed-

phase) of the full

oligonucleotide.

Primary Technique

Reversed-Phase HPLC, Solid-

Phase Extraction (SPE)

Cartridges.[7][8]

Anion-Exchange HPLC,

Reversed-Phase HPLC,

Polyacrylamide Gel

Electrophoresis (PAGE).[2][9]

Typical Purity
>90% achievable, with some

studies reporting >95%.[4][9]

Can achieve very high purity

(>95%), especially with anion-

exchange HPLC for shorter

oligos.[9]

Typical Yield

Generally higher yields

compared to DMT-off methods,

often in the range of 40-60% of

theoretical from cartridges,

with potential for higher

recovery in HPLC.[8]

Yields can be lower,

particularly with PAGE, due to

multiple handling steps. HPLC

yields are generally better.[9]

[10]

Suitable Oligo Length

Effective for a wide range of

lengths, including longer

oligonucleotides (up to 150

bases).[2][11]

Reversed-phase is effective for

shorter oligos (<40 bases).

Anion-exchange is suitable for

up to 50-80 bases. PAGE is

used for very long oligos (>80

bases).[2][9]

Key Advantages

- Efficient removal of failure

sequences.- High yield of full-

length product.- Can be a

faster process, especially with

SPE cartridges.[7][8]

- Avoids potential depurination

from the on-column acid

cleavage step.- Can provide

higher resolution for specific

impurities.

Key Disadvantages - Requires an additional

detritylation step, which can

cause depurination if not

- Failure sequences of similar

length to the full-length product
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optimized.- Hydrophobic

modifications within the

sequence can interfere with

separation.[11]

can be difficult to resolve.- Can

be more time-consuming.

Cost-Effectiveness

Generally considered more

cost-effective for routine and

high-throughput applications

due to speed and efficiency,

especially with cartridges.[8]

Can be more expensive due to

longer run times and

potentially lower yields,

requiring more starting

material.

Experimental Workflows
The following diagrams illustrate the typical workflows for DMT-on and DMT-off purification

methods.
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DMT-on Purification Workflow
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DMT-off Purification Workflow

Experimental Protocols
DMT-on Purification using Reversed-Phase HPLC
Objective: To purify a DMT-on oligonucleotide from failure sequences.
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Materials:

Reversed-phase HPLC column (e.g., C18)

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

Mobile Phase B: Acetonitrile

Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane or an aqueous

acidic solution for on-column detritylation.

Crude DMT-on oligonucleotide solution

Procedure:

Column Equilibration: Equilibrate the reversed-phase column with a low percentage of

Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

Sample Loading: Dissolve the crude DMT-on oligonucleotide in Mobile Phase A and inject it

onto the column.

Washing: Wash the column with the initial low percentage of Mobile Phase B to elute the

hydrophilic, DMT-off failure sequences.

Elution of DMT-on Product: Apply a gradient of increasing acetonitrile concentration (Mobile

Phase B) to elute the hydrophobic, DMT-on full-length product. Collect the corresponding

peak.

Detritylation (Post-Elution):

Dry the collected fraction containing the DMT-on oligonucleotide.

Resuspend the dried oligonucleotide in the detritylation solution and incubate for a short

period (e.g., 5-30 minutes).

Quench the reaction and desalt the purified DMT-off oligonucleotide.

Detritylation (On-Column):
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After washing away the failure sequences, switch the mobile phase to an acidic solution to

cleave the DMT group.

Wash the column to remove the cleaved DMT group.

Elute the purified DMT-off oligonucleotide with an increased concentration of acetonitrile.

[4]

Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.

DMT-off Purification using Anion-Exchange HPLC
Objective: To purify a DMT-off oligonucleotide based on its charge.

Materials:

Anion-exchange HPLC column

Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.5)

Crude DMT-off oligonucleotide solution

Procedure:

Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A.

Sample Loading: Dissolve the crude DMT-off oligonucleotide in Mobile Phase A and inject it

onto the column. The negatively charged phosphate backbone of the oligonucleotides will

bind to the positively charged stationary phase.

Gradient Elution: Apply a linear gradient of increasing salt concentration (Mobile Phase B).

Shorter failure sequences with fewer phosphate groups will elute at lower salt

concentrations, while the full-length product with the highest negative charge will elute at a

higher salt concentration.
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Fraction Collection: Collect the fractions corresponding to the main peak, which represents

the full-length oligonucleotide.

Desalting: Desalt the collected fractions to remove the high concentration of salt from the

mobile phase.

Analysis: Assess the purity of the final product using analytical HPLC, capillary

electrophoresis (CE), or mass spectrometry.

Conclusion
Both DMT-on and DMT-off purification methods are powerful techniques for obtaining high-

purity oligonucleotides. The DMT-on approach is often favored for its efficiency in removing

truncated failure sequences and its suitability for a broad range of oligonucleotide lengths,

making it a robust choice for many research and development applications. The DMT-off

method, particularly using anion-exchange chromatography, provides excellent resolution

based on charge and can be advantageous for purifying oligonucleotides where the avoidance

of an acidic detritylation step is critical. The ultimate choice will depend on a careful

consideration of the specific oligonucleotide, the desired purity and yield, and the available

resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. atdbio.com [atdbio.com]

3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

4. researchgate.net [researchgate.net]

5. dash.harvard.edu [dash.harvard.edu]

6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8121713?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Validating_Synthetic_Oligonucleotide_Purity_HPLC_vs_Alternatives.pdf
https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://separations.us.tosohbioscience.com/File%20Library/TBL/secured%20files/Technical%20Presentation/TP231.pdf
https://www.researchgate.net/publication/231737048_Purification_of_DMT-On_Oligonucleotide_by_Simulated_Moving-Bed_SMB_Chromatography
https://dash.harvard.edu/bitstreams/63f38866-be67-449c-bb57-8802cfb5cbfb/download
https://deepblue.lib.umich.edu/bitstreams/1c66835d-3bc1-4850-8876-e1b541bc57fe/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8121713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

8. researchgate.net [researchgate.net]

9. Method of Oligonucleotide Purification [biosyn.com]

10. pubs.acs.org [pubs.acs.org]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to DMT-on versus DMT-off
Oligonucleotide Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8121713#comparative-analysis-of-dmt-on-versus-
dmt-off-purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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